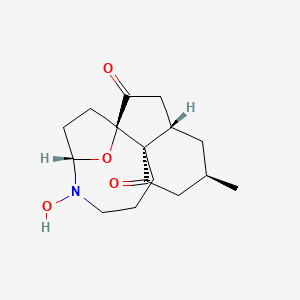
Sieboldine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sieboldine A is a natural product found in Phlegmariurus sieboldii with data available.
Applications De Recherche Scientifique
Synthesis and Structural Studies:
- Sieboldine A, a complex Lycopodium alkaloid, has been a subject of interest in synthetic studies. The first total synthesis of this compound was achieved, highlighting the construction of its unique cis-hydrindanone core and the unprecedented N-hydroxyazacyclononane ring. These studies are crucial for understanding the structure and potential modifications of this compound for various applications (Canham, France, & Overman, 2013).
Biological Activity:
- This compound has demonstrated potent inhibitory activity against acetylcholinesterase, which is significant in the context of neurodegenerative diseases like Alzheimer's. This finding from the Lycopodium alkaloid this compound isolated from Lycopodium sieboldii, highlights its potential therapeutic application (Hirasawa, Morita, Shiro, & Kobayashi, 2003).
Pharmacological Significance:
- This compound's pharmacological significance is further underscored by its unique structural features, such as the fused-tetracyclic ring system and the N-hydroxy group. These attributes contribute to its biological activities and offer a framework for developing new therapeutic agents (Hirasawa, Morita, Shiro, & Kobayashi, 2003).
Chemical Synthesis Approaches:
- Various synthetic approaches to this compound have been explored to enhance its availability for research and potential therapeutic uses. These syntheses involve complex reactions and provide insights into the molecule's chemical behavior (Canham, France, & Overman, 2010).
Research on Analogues and Derivatives:
- The synthesis of this compound analogues and the study of their biological activities is an ongoing area of research. This not only helps in understanding this compound better but also in exploring the therapeutic potential of its derivatives (Huang et al., 2022).
Propriétés
Formule moléculaire |
C16H23NO4 |
|---|---|
Poids moléculaire |
293.36 g/mol |
Nom IUPAC |
(1R,4S,6R,9S,14S)-13-hydroxy-6-methyl-17-oxa-13-azatetracyclo[12.2.1.01,9.04,9]heptadecane-2,8-dione |
InChI |
InChI=1S/C16H23NO4/c1-10-7-11-9-13(19)16-5-3-14(21-16)17(20)6-2-4-15(11,16)12(18)8-10/h10-11,14,20H,2-9H2,1H3/t10-,11+,14+,15-,16+/m1/s1 |
Clé InChI |
PKOSXQDNEYPWGG-ZEDHKUJTSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2CC(=O)[C@@]34[C@@]2(CCCN([C@@H](O3)CC4)O)C(=O)C1 |
SMILES canonique |
CC1CC2CC(=O)C34C2(CCCN(C(O3)CC4)O)C(=O)C1 |
Synonymes |
sieboldine A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



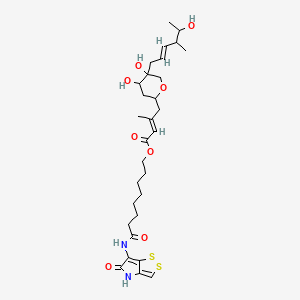
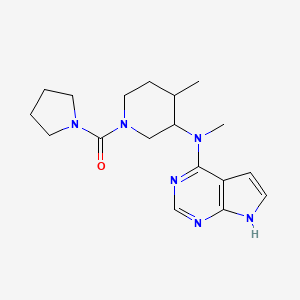
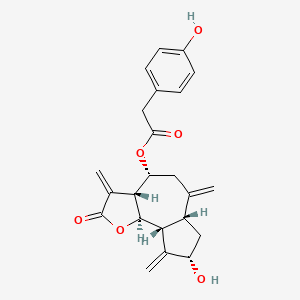
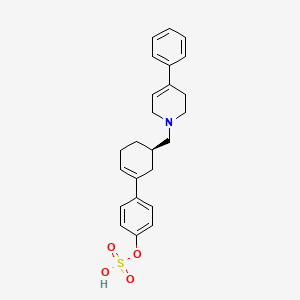
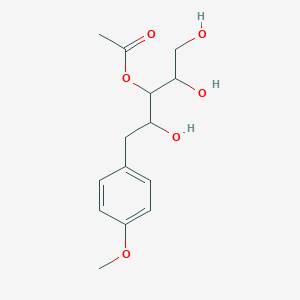

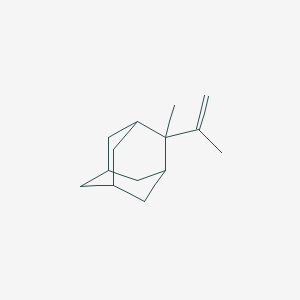

![[(1S)-2-methyl-1-phenylpropyl] N-[(2R)-3-(2,3-difluorophenyl)-2-methyl-1-(2-morpholin-4-ylethylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B1249131.png)
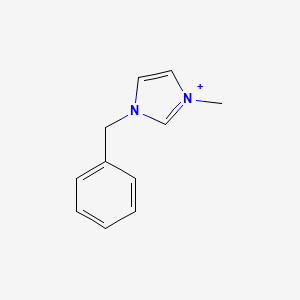
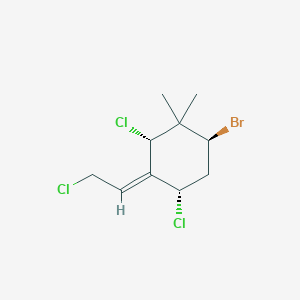

![(2R,3R)-2-(2-hydroxypropan-2-yl)-4,9-dimethoxy-2,3-dihydrobenzo[f][1]benzofuran-3-ol](/img/structure/B1249139.png)
